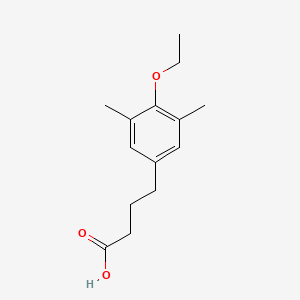
5,6-二氯-2-(氯甲基)-1H-苯并咪唑
描述
5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. This class of compounds is known for its biological activity and potential use in various pharmaceutical applications. The specific compound , with its chloro and chloromethyl substituents, is likely to have unique chemical and physical properties that could make it useful as an intermediate in organic synthesis or as a lead compound in drug discovery .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with chloro substituents, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of 5,6-dichloro-benzimidazole derivatives, the synthesis has been described as involving the use of chloranil and different 2-amino(di)azines without a catalyst or activation . Another approach for synthesizing chloromethyl benzimidazoles involves the elimination of sulfur dioxide from benzimidazole-5(6)-methane-sulfonic acids under the influence of thionyl chloride . These methods provide a pathway to create various substituted benzimidazoles, potentially including 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be extensively characterized using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis spectroscopy, and computational methods like Density Functional Theory (DFT). For instance, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride has been determined by X-ray crystallography, revealing an infinite chain structure through intermolecular hydrogen bonding . Computational studies can provide insights into the optimized geometry, vibrational frequencies, and electronic properties of these molecules .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms that can be replaced by other nucleophiles. The reactivity of these compounds can be exploited to synthesize a wide range of products with different functional groups, which can be useful in medicinal chemistry and other fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of chloro substituents can affect the compound's electron distribution, dipole moment, and stability. The chlorine atoms in 5,6-dichloro-benzimidazole derivatives are positively charged, which is a result of the electron-withdrawing nature of the imidazole ring. This can lead to differences in reactivity compared to non-halogenated benzimidazoles . Additionally, the crystal structure and intermolecular interactions can influence the compound's melting point, solubility, and other physical properties .
科学研究应用
苯并咪唑衍生物的抗肿瘤活性
苯并咪唑衍生物,包括咪唑衍生物,如咪唑和苯并咪唑的双(2-氯乙基)氨基衍生物,因其抗肿瘤活性而受到广泛关注。该类中的某些化合物已进入临床前测试,展示了苯并咪唑结构在开发具有多种生物学特性的新型抗肿瘤药物和化合物中的前景 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。
化学和生物学性质
苯并咪唑衍生物的化学和性质,特别是专注于 2,6-双-(苯并咪唑-2-基)-吡啶等化合物,已得到广泛综述。这些化合物表现出广泛的化学行为和生物活性,包括光谱性质、结构、磁性、生物和电化学活性。此类综述有助于确定潜在的研究兴趣领域和当前知识中的空白 (Boča, Jameson, & Linert, 2011)。
DNA 结合性质
苯并咪唑衍生物与 DNA 的结合性质,特别是通过与富含 AT 的序列的次沟结合,已被重点强调。这一特性使这些化合物对于从细胞生物学中的荧光 DNA 染色到药物设计中的潜在用途的各种应用都非常有价值 (Issar & Kakkar, 2013)。
治疗潜力
对苯并咪唑治疗潜力的全面综述表明了其多样的生物学和临床应用。苯并咪唑核心存在于各种生物活性剂中,表明其在多种药理类别中合成和开发新治疗化合物中的重要性 (Babbar, Swikriti, & Arora, 2020)。
杀菌剂中的作用机制
对苯并咪唑杀菌剂作用机制的研究揭示了它们作为微管装配的特异性抑制剂的作用,通过与微管蛋白分子结合发挥作用。这一见解对于理解苯并咪唑如何在农业和兽医中使用以及它们在癌症化疗中的实验性用途至关重要 (Davidse, 1986)。
作用机制
Target of Action
5,6-Dichloro-2-(chloromethyl)-1H-Benzimidazole, also known as 2-Chloromethyl-5,6-dichlorobenzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems . They have a wide range of biological properties and high affinity towards a variety of enzymes and protein receptors .
Mode of Action
The compound is known to undergo an unusual symmetry-lowering transition on warming from orthorhombic Pca21 (T ≲ 400 K) to monoclinic Pc . This transition is thought to be due to the positional ordering of protons along chains of N-H…N hydrogen bonds . The high-temperature phase of the compound remains polar .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their ability to mimic naturally occurring nucleotides .
Pharmacokinetics
It’s known that the compound has a boiling point of 4354±480 °C at 760 mmHg . The compound’s density is 1.7±0.1 g/cm3 .
Result of Action
The compound is known to exhibit ferroelectric properties above room temperature . The ferroelectricity is thought to arise from the positional ordering of protons along chains of N-H…N hydrogen bonds . The compound undergoes a first-order phase transition at around 400 K accompanied with a large thermal hysteresis of ca. 30 K .
Action Environment
The compound’s action is influenced by temperature, as it undergoes a symmetry-lowering transition on warming . The compound’s ferroelectric properties are also thought to be influenced by the local fluctuation of the electric field gradient (EFG) .
属性
IUPAC Name |
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBKGPVGKLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192879 | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39811-03-5 | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)


![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)
![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)